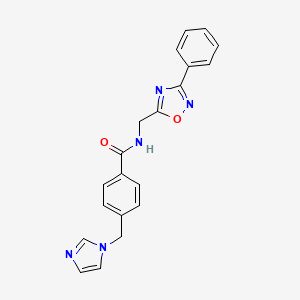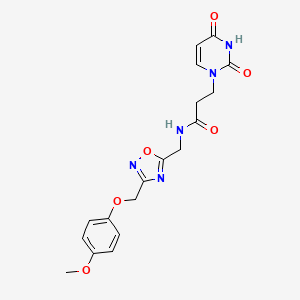![molecular formula C14H17N3O3 B2826261 1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione CAS No. 1092345-66-8](/img/structure/B2826261.png)
1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike furan and thiophene, the lone pair electrons on the nitrogen atom in pyrrole are not part of the aromatic system and thus pyrrole is a tertiary amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom . Attached to this ring would be the morpholino and pyridinyl groups. The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the electron-donating and -withdrawing effects of the morpholino and pyridinyl groups . Pyrrole rings can undergo electrophilic substitution reactions, and the presence of the other groups could influence the sites of reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Factors such as polarity, solubility, melting point and boiling point would all be influenced by these characteristics .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Properties
One study describes the synthesis of new N-Mannich bases derived from pyrrolidine-2,5-dione as potential anticonvulsant agents. The most promising compound demonstrated significant activity in several models of seizures in mice, suggesting a possible mechanism of action related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Crystal Structure Elucidation
Another study focused on the spectroscopic and crystallographic analysis of a mannich base derived from morpholine, succinimide, and benzaldehyde. The crystal structure provides insights into the molecular configuration, which is essential for understanding the compound's reactivity and potential applications (Rajeswari et al., 2010).
Polymerization and Material Science Applications
Research on the polymerization of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole dianion with alkyldihalides led to the formation of new polymers. These findings contribute to the development of novel materials with potential applications in various industries (Mallakpour et al., 1998).
Corrosion Inhibition
A study on 1H-pyrrole-2,5-dione derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research highlights the potential of these compounds in protecting metals from corrosion, which is of great importance in industrial processes (Zarrouk et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-3-4-14(19)17(13)10-11-1-2-12(15-9-11)16-5-7-20-8-6-16/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXBBVTQFIMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2826184.png)


![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)
![2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2826190.png)
![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)
![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)
![N-(3-chlorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2826199.png)
![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)